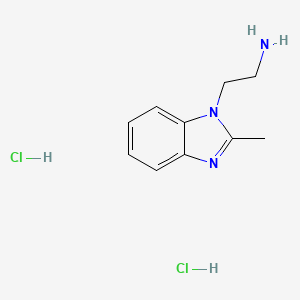

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride

Description

2-(2-Methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a benzimidazole derivative featuring a methyl group at position 2 of the benzodiazole (benzimidazole) ring and an ethylamine substituent at position 1. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is commercially available (e.g., from CymitQuimica, Ref: 3D-DEA39445) with a molecular formula estimated as C₁₀H₁₃Cl₂N₃ and a molecular weight of approximately 248.15 g/mol (based on analogous structures in and ). Its structural framework is critical for interactions in molecular hybrids, particularly in antibacterial agents, as seen in related compounds.

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;;/h2-5H,6-7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMWEOHAKGUNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103394-45-2 | |

| Record name | 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological activities.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities.

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects.

Action Environment

It is known that imidazole derivatives are highly soluble in water and other polar solvents, suggesting that they could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as topoisomerases and kinases. These interactions can lead to alterations in cellular processes and pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, inhibiting or activating their activity. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemical environments. The long-term effects of this compound on cellular function can include sustained inhibition of enzyme activity, prolonged changes in gene expression, and persistent alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have shown that the therapeutic window for benzimidazole derivatives is narrow, and careful dosage optimization is necessary to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other interacting compounds. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and nuclear proteins. The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.

Biological Activity

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a compound with potential therapeutic applications due to its biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14Cl2N2

- Molecular Weight : 249.15 g/mol

- CAS Number : 138078-14-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Key Mechanisms

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play crucial roles in cancer cell proliferation.

- Antioxidant Activity : It exhibits properties that reduce oxidative stress, contributing to its protective effects on cells.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Biological Activities

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance:

- IC50 Values : In studies involving HL60 and HCT116 cell lines, the compound showed IC50 values in the low micromolar range (around 5–10 µM), indicating potent anticancer properties .

Neuroprotective Properties

Studies have highlighted its potential neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound appears to enhance cellular resilience against neurotoxic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparison with Similar Compounds

2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride

- Molecular Formula : C₁₀H₁₅Cl₂N₃

- Key Features : Methyl group at position 1 of the benzimidazole ring and ethylamine at position 2.

- Molecular Weight : 248.15 g/mol.

- Comparison : Positional isomer of the target compound. The altered substitution pattern may affect binding affinity in biological systems due to steric and electronic differences.

2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine Dihydrochloride

- Molecular Formula : C₉H₁₁Cl₂N₃

- Key Features: No methyl substituent on the benzimidazole ring.

- Molecular Weight : ~232.11 g/mol (calculated from formula).

Heterocyclic Variants

2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride

- Molecular Formula : C₆H₁₁Cl₂N₃

- Key Features : Imidazole core instead of benzimidazole.

- Molecular Weight : 198.10 g/mol.

- Comparison : Smaller and less aromatic, leading to faster metabolic clearance but reduced stability in biological environments.

Substituted Derivatives

2-{1-[(2-Chlorophenyl)methyl]-1H-benzodiazol-2-yl}ethan-1-amine Dihydrochloride

1-(5-Methoxy-1H-benzodiazol-2-yl)ethan-1-amine Dihydrochloride

Preparation Methods

Synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine (Free Base)

The key intermediate, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine, is synthesized by nucleophilic substitution of a benzimidazole precursor with an appropriate ethylamine derivative. The methyl group at the 2-position is introduced through methylation reactions or by using 2-methyl-substituted o-phenylenediamine as a starting material.

A representative synthetic route involves:

- Starting Material Preparation : 2-methyl-o-phenylenediamine is reacted under cyclization conditions to form the 2-methylbenzimidazole core.

- N-Alkylation : The benzimidazole nitrogen (N-1) is alkylated with a haloethylamine derivative, such as 2-chloroethylamine or 2-bromoethylamine, under basic conditions (e.g., potassium carbonate in DMF) to introduce the ethanamine side chain.

- Purification : The free base is purified by recrystallization or chromatography.

Formation of the Dihydrochloride Salt

The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol. This step enhances the compound's stability, solubility, and ease of handling.

- The reaction is performed by dissolving the free base in a minimal amount of solvent.

- An excess of HCl gas or concentrated hydrochloric acid solution is added dropwise.

- The dihydrochloride salt precipitates out and is collected by filtration.

- The solid is washed and dried under vacuum.

Data Table Summarizing Key Properties and Preparation Parameters

| Parameter | Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 103394-45-2 |

| Molecular Formula | C10H15Cl2N3 |

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | 2-(2-methylbenzimidazol-1-yl)ethanamine; dihydrochloride |

| Typical Solvents for Alkylation | DMF, DMSO, ethanol |

| Base Used in Alkylation | Potassium carbonate, sodium hydride |

| Acid for Salt Formation | Hydrochloric acid (HCl) |

| Reaction Temperature | Room temperature to reflux (50–100 °C) |

| Purification Methods | Recrystallization, filtration, chromatography |

Research Findings and Method Optimization

- The nucleophilic substitution step for N-alkylation is critical and typically requires anhydrous conditions and a polar aprotic solvent to achieve good yields.

- Use of potassium carbonate as a mild base helps in efficient alkylation without over-alkylation or decomposition.

- The dihydrochloride salt form is preferred for research use due to its enhanced water solubility and crystalline nature, facilitating handling and formulation.

- Alternative synthetic routes using catalytic hydrogenation and cyclization have been reported for related benzimidazole derivatives but are less common for this specific compound.

- The purity and yield of the final dihydrochloride salt depend on careful control of acid addition and solvent choice during salt formation.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | 2-methyl-o-phenylenediamine, acid catalyst | Formation of 2-methylbenzimidazole core |

| N-Alkylation | 2-haloethylamine, K2CO3, DMF, 50–80 °C | 2-(2-methyl-1H-benzimidazol-1-yl)ethan-1-amine (free base) |

| Salt Formation | HCl in ethanol or isopropanol, room temp | This compound |

| Purification | Recrystallization/filtration | Pure dihydrochloride salt |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride, and how are purity and yield optimized?

- Methodology : Synthesis typically involves cyclization of 2-methylbenzodiazole precursors with ethanamine derivatives under acidic conditions. Key steps include:

- Cyclization : Using catalysts like H₂SO₄ or HCl to form the benzodiazole core.

- Salt formation : Reaction with HCl to generate the dihydrochloride salt, enhancing solubility .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with methanol/dichloromethane eluent) to achieve >95% purity. Yield optimization requires controlled temperature (20–40°C) and stoichiometric excess of ethanamine .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Techniques :

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement (e.g., hydrogen bonding between NH₃⁺ and Cl⁻ ions) .

- NMR : Confirm proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm, methyl group at δ 2.5 ppm) .

- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 250.1) .

Q. What are the key physicochemical properties influencing its research applications?

- Solubility : High aqueous solubility (>50 mg/mL) due to dihydrochloride salt form.

- Stability : Stable at pH 4–7; degrades under alkaline conditions (>pH 9) via benzodiazole ring hydrolysis .

- LogP : Estimated at 1.2 (PubChem data), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How to design experiments to identify biological targets and mechanisms of action?

- Approach :

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for receptors (e.g., GPCRs, kinases).

- Enzyme inhibition : Screen against kinase panels (e.g., EGFR, JAK2) at 1–100 µM concentrations .

- Gene expression profiling : RNA-seq to assess transcriptional changes in treated cell lines (e.g., cancer models) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Strategies :

- Standardize assays : Control variables (e.g., cell line passage number, serum concentration).

- Orthogonal validation : Confirm activity via independent methods (e.g., Western blot for protein targets after ELISA screening).

- Purity verification : Use HPLC-MS to rule out batch-to-batch impurities (>98% purity required) .

Q. What computational approaches predict interaction modes with biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., benzodiazole stacking with hydrophobic residues).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR modeling : Train models on analogs (e.g., fluorinated benzodiazoles with known IC₅₀ values) .

Q. How to optimize synthetic routes for high-throughput production without compromising purity?

- Innovations :

- Flow chemistry : Continuous reaction systems to reduce side products.

- Automated purification : Combine flash chromatography with inline UV monitoring for rapid fraction collection .

Q. How to assess compound stability under varying storage and experimental conditions?

- Protocol :

- Accelerated degradation studies : Expose to heat (40°C), light (UV-vis), and pH extremes (2–12) for 7–14 days.

- Analytical monitoring : Track decomposition via HPLC (retention time shifts) and LC-MS (degradant identification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.